Cas no 65-29-2 (Gallamine triethiodide)

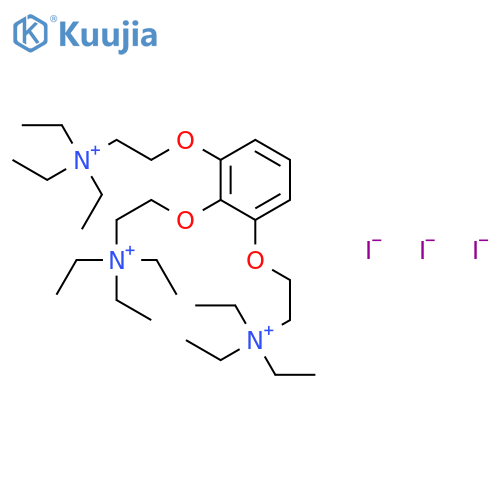

Gallamine triethiodide structure

商品名:Gallamine triethiodide

Gallamine triethiodide 化学的及び物理的性質

名前と識別子

-

- gallamine triethiodide

- 2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium,triiodide

- 2-[2,6-Bis(2-triethylazaniumylethoxy)phenoxy]ethyl-triethylazanium triiodide

- Flaxedil

- Benzkurin

- Gallamoni jodidum

- Gallaminii iodidum

- Gallamine-3ETI

- Syncurarine

- Pirolakson

- Sincurarine

- Tricuran

- Pyrolaxon

- Relaxan

- Parexyl

- Gallaflex

- Retensin

- Remyolan

- Gallamone triethiodide

- Gallamine iodide

- Gallamini triethiodidum

- Benzcurine iodide

- Miowas G

- Gallaminum triaethjodidum

- Triethiodure de gallamine

- Gallaminum triaethoiodatum

- Gallamin triethiodide

- Fourneau 2559

- Gallamine triiodoethylate

- Gallamina triodoetilato [DCIT]

- Gallamini triethiodidum [INN-Latin]

- HSDB 3229

- (v-Phenenyltris(oxyethylene))tris(triethylammonium iodide)

- s2471

- Ethanaminium, 2,2',2''-(1,2,3-benzenetriyltris(oxy))tris(N,N,N-triethyl)-, triiodide

- Tox21_500550

- Gallamine triethiodide, >=98% (TLC), powder, muscarinic receptor antagonist

- pyrogallol 1,2,3-(diethylaminoethyl ether) tris(ethyl iodide)

- EU-0100550

- Q3094785

- 1,2,3-Tris(diethylaminoethoxy)benzene triethiodide

- UNII-Q3254X40X2

- 2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium triiodide

- CHEMBL1200993

- G0554

- Gallamine triethiodide, European Pharmacopoeia (EP) Reference Standard

- 65-29-2

- 3.697 R.P

- (v-Phenenyltris(oxyethylene))tris(triethylammonium) triiodide

- 2,2',2''-(Benzene-1,2,3-triyltris(oxy))tris(N,N,N-triethylethanaminium) iodide

- Triethioduro de galamina

- F 2559

- DB00483

- GALLAMINE TRIETHIODIDE [ORANGE BOOK]

- C30H60N3O3.3I

- Triiodoethylate de gallamine [French]

- Gallamonium Iodide

- Triethiodurode galamina

- NSC-102690

- DTXCID303089

- SR-01000075317

- 1,2,3-Tri(beta-diethylaminoethoxy)benzene triethiodide

- HMS3884B21

- Gallamine triethiodide [USP:INN]

- Triethiodure de gallamine [INN-French]

- DTXSID5023089

- Ammonium, (v-phenenyltris(oxyethylene))tris(triethyl-, triiodide

- 3.697 R.P.

- Gallamine triethiodide [INN]

- Tri(beta-diethylaminoethoxy)-1,2,3-benzene tri-iodoethylate

- Pyrogallol 1,2,3-(diethylaminoethyl ether) trisethyl iodide

- Triethioduro de galamina [INN-Spanish]

- 2,2',2''-(benzene-1,2,3-triyltris(oxy))tris(N,N,N-triethylethan-1-aminium) iodide

- Gallamina triodoetilato

- CCG-40105

- SR-01000075317-6

- Z1546616201

- HMS502A12

- HMS2091H09

- FT-0703297

- NCGC00015482-07

- HMS3261N21

- 1,2,3-Tris(2-diethylaminoethoxy)benzene tris(ethyliodide)

- Triiodoethylate of tri(diethylaminoethyloxy)-1,2,3-benzene

- Ethanaminium, 2,2',2''-[1,2,3-benzenetriyltris( oxy)]tris[N,N,N-triethyl-, triiodide

- 3697 R.P

- 2,2',2''-(1,2,3-Benzenetriyltris(oxy))tris(N,N,N-triethylethanaminium) triiodide

- (v-Phenenyltris(oxyethylene))tris(triethylammoniumiodide)

- GALLAMINE TRIETHIODIDE [MART.]

- GALLAMINI TRIETHIODIDUM [WHO-IP LATIN]

- HMS3656G04

- 3697 R.P.

- Prestwick_237

- Ethanaminium, 2,2',2''-(1,2,3-benzenetriyltris(oxy))tris(N,N,N-triethyl-, triiodide

- (2-{2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy}ethyl)triethylazanium triiodide

- GALLAMINE TRIETHIODIDE [HSDB]

- Gallamine triethiodide (Flaxedil)

- Triiodure de tri(beta-triethylammoniumethoxy)-1,2,3 benzene [French]

- G 8134

- LS-18834

- D05SJW

- Gallamine Triethochloride

- Gallamine Triethyl Iodide

- HMS3712O16

- GALLAMINE TRIETHIODIDE [USP IMPURITY]

- AKOS026749935

- CAS-65-29-2

- 2,2',2''-[benzene-1,2,3-triyltris(oxy)]tris(N,N,N-triethylethanaminium) triiodide

- SR-01000075317-3

- 1,2,3-Tris(2-diethylaminoethoxy)benzene triethiodide

- GALLAMINE TRIETHIODIDE [WHO-DD]

- 2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium;triiodide

- HL 8583

- HY-B0416

- ETHANAMINIUM, 2,2',2''-(BENZENE-1,2,3-TRIYLTRIS(OXY))TRIS(N,N,N-TRIETHYL-, TRIIODIDE

- Q3254X40X2

- Tox21_112040

- GALLAMINE TRIETHIODIDE [VANDF]

- NCGC00163245-01

- NCGC00261235-01

- RP 3697

- Ethanaminium, 2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N,N-triethyl-, triiodide

- Flaxedil (TN)

- GALLAMINE TRIETHIODIDE [WHO-IP]

- C76041

- Gallamine triethiodide, United States Pharmacopeia (USP) Reference Standard

- C30-H60-N3-O3.3I

- [?-phenenyltris(oxyethylene)]tris[triethylammonium triiodide]

- SR-01000075317-1

- Pyrogallol 1,2,3-(diethylaminoethyl ether) tris(ethyliodide)

- [v-Phenenyltris(oxyethylene)]tris[triethylammonium] triiodide

- NCGC00093937-01

- Tox21_112040_1

- 1,2,3-Tris(2-triethylammonium ethoxy)benzene triiodide

- SW196544-3

- W-104798

- AS-57694

- Ethanaminium, 2,2',2'-(1,2,3-benzenetriyltris(oxy))tris(N,N,N-triethyl)-, triiodide

- Ammonium, (v-phenenyltris(oxyethylene)tris(triethyl-, triiodide

- Triiodoethylate de gallamine

- LP00550

- Gallamine triethiodide (USP)

- Tri(iodoethylate) de tri (beta diethylaminoethoxy)-1,2,3 benzene [French]

- Tri(iodoethylate) de tri (beta diethylaminoethoxy)-1,2,3 benzene

- HMS2095O16

- D02292

- EINECS 200-605-1

- NSC 102690

- GALLAMINE TRIETHIODIDE [MI]

- 6B,7A-DIHYDRO-7H-CYCLOPROP[A]ACENAPHTHYLENE-7-CARBOXYLICACIDETHYLESTER

- Triiodure de tri(beta-triethylammoniumethoxy)-1,2,3 benzene

- HMS1568O16

- gallamine (base)

- Triethyl Iodide, Gallamine

- Iodide, Gallamine Triethyl

- triiodoAthylate de gallamine

- (V-PHENENYLTRIS(OXYETHYLENE))TRIS(TRIETHYLAMMONIUM TRIIODIDE)

- GALLAMINE TRIETHIODIDE (MART.)

- M03AC02

- Gallamin

- (V-PHENENYLTRIS(OXYETHYLENE))TRIS(TRIETHYLAMMONIUM)IODIDE

- Gallamini triethiodidum (INN-Latin)

- NS00041180

- Gallamine triethiodide (USP:INN)

- GALLAMINE TRIETHIODIDE (USP IMPURITY)

- MFCD00011832

- Triethioduro de galamina (INN-Spanish)

- Trietioduro de galamina

- Flacedil

- Triethiodide, Gallamine

- Iodide, Gallamonium

- Triethiodure de gallamine (INN-French)

- gallaminum triethoidatum

- Gallamin triethiodid

- (2-{2,6-bis[2-(triethylammonio)ethoxy]phenoxy}ethyl)triethylazanium triiodide

- DA-63677

- REEUVFCVXKWOFE-UHFFFAOYSA-K

- HY-B0416R

- Gallamine Triethiodide (Standard)

- 200-605-1

- Gallamine triethiodide

-

- MDL: MFCD00011832

- インチ: 1S/C30H60N3O3.3HI/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9;;;/h19-21H,10-18,22-27H2,1-9H3;3*1H/q+3;;;/p-3

- InChIKey: REEUVFCVXKWOFE-UHFFFAOYSA-K

- ほほえんだ: [I-].[I-].[I-].O(C1C(=C([H])C([H])=C([H])C=1OC([H])([H])C([H])([H])[N+](C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[N+](C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[N+](C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 891.17700

- どういたいしつりょう: 891.176872

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 39

- 回転可能化学結合数: 21

- 複雑さ: 489

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 27.7

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 白色または乳白色結晶粉末、無臭、微苦、吸湿

- 密度みつど: 1.4288 (estimate)

- ゆうかいてん: 235 °C (dec.) (lit.)

- ふってん: 502.6°C at 760 mmHg

- フラッシュポイント: 125.9°C

- 屈折率: 1.501

- ようかいど: H2O: 100 mg/mL

- PSA: 27.69000

- LogP: -3.53550

- ようかいせい: 水に可溶性(1

- かんど: 湿度に敏感である

- マーカー: 13,4364

Gallamine triethiodide セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S36-S45

- RTECS番号:BS1100000

-

危険物標識:

- セキュリティ用語:S26;S36;S45

- リスク用語:R22; R36/37/38

- ちょぞうじょうけん:4°C, protect from light

Gallamine triethiodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123039-1.0g |

65-29-2 | 95% | 1.0g |

$0.0 | 2023-02-15 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0720-500mg |

Gallamine triethiodide |

65-29-2 | 99.77% | 500mg |

¥ 1160 | 2023-09-07 | |

| eNovation Chemicals LLC | D766568-5g |

Gallamine triethiodide |

65-29-2 | 98+% | 5g |

$250 | 2024-06-06 | |

| eNovation Chemicals LLC | D766568-25g |

Gallamine triethiodide |

65-29-2 | 98+% | 25g |

$815 | 2024-06-06 | |

| TRC | G188570-50mg |

Gallamine Triethiodide |

65-29-2 | 50mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0720-1 mL * 10 mM (in DMSO) |

Gallamine triethiodide |

65-29-2 | 99.77% | 1 mL * 10 mM (in DMSO) |

¥168.00 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1288000-200MG |

Gallamine triethiodide |

65-29-2 | United States Pharmacopeia (USP) Reference Standard | 200MG |

¥4195.43 | 2022-02-21 | |

| Ambeed | A616170-5g |

2,2',2''-(Benzene-1,2,3-triyltris(oxy))tris(N,N,N-triethylethanaminium) iodide |

65-29-2 | 98% | 5g |

$195.0 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022828-1g |

Gallamine triethiodide |

65-29-2 | 98% | 1g |

¥369 | 2024-05-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G65540-100mg |

Gallamine Triethiodide |

65-29-2 | 98% | 100mg |

¥82.0 | 2023-09-07 |

Gallamine triethiodide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:65-29-2)加拉碘铵

注文番号:LE1607440

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:29

価格 ($):discuss personally

Gallamine triethiodide 関連文献

-

James Walker J. Chem. Soc. 1950 193

-

Youtian Tao,Chuluo Yang,Jingui Qin Chem. Soc. Rev. 2011 40 2943

-

3. Nitrogen derivatives of iron carbonyls. Part 5. New routes in the mechanism of reaction of dodecacarbonyl-triangulo-tri-iron with nitro-alkanes, and X-ray analysis of μ-[acetone oximato(1—)-NO]-μ-isopropyl-amido-bis(tricarbonyliron)(Fe–Fe)Silvio Aime,Giuliana Gervasio,Luciano Milone,Rosanna Rossetti,Pier Luigi Stanghellini J. Chem. Soc. Dalton Trans. 1978 534

-

4. Metal(II) hexafluoroantimonates: preparation and characterization of MF2·2SbF5(M = Mg, Ni, Zn, Fe, Co, Cu, Cr, Ag, Cd, or Pb) and the X-ray structure determination of AgF2·2SbF5Darja Gantar,Ivan Leban,Boris Frlec,John H. Holloway J. Chem. Soc. Dalton Trans. 1987 2379

-

Himadri Sekhar Maity,Kaushik Misra,Tanushree Mahata,Ahindra Nag RSC Adv. 2016 6 24446

65-29-2 (Gallamine triethiodide) 関連製品

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65-29-2)Gallamine triethiodide

清らかである:99%/99%

はかる:5g/25g

価格 ($):176.0/612.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:65-29-2)Gallamine triethiodide

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ